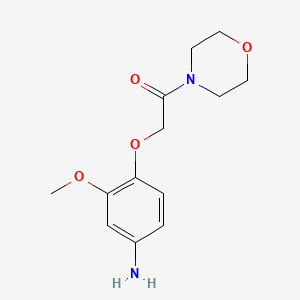

2-(4-Amino-2-methoxyphenoxy)-1-morpholinoethanone

Description

2-(4-Amino-2-methoxyphenoxy)-1-morpholinoethanone is a morpholine-derived compound featuring a phenoxy group substituted with amino and methoxy moieties. Its structure combines a morpholinoethanone core with a 4-amino-2-methoxyphenoxy side chain, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2-(4-amino-2-methoxyphenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-12-8-10(14)2-3-11(12)19-9-13(16)15-4-6-18-7-5-15/h2-3,8H,4-7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOFNIROANASJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Amino-2-methoxyphenoxy)-1-morpholinoethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 893764-78-8

This compound features a morpholino group, an amino group, and a methoxyphenoxy moiety, contributing to its diverse reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Caspase activation |

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been shown to inhibit aromatase activity, which is pivotal in estrogen biosynthesis and a target for breast cancer therapy.

Table 2: Aromatase Inhibition Data

Case Study 1: In Vivo Efficacy

A recent in vivo study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis in tumors from treated mice.

Case Study 2: Mechanistic Insights

Another study utilized molecular docking simulations to elucidate the binding interactions between this compound and aromatase. The results indicated that the compound forms hydrogen bonds with key residues in the active site, effectively blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Key Insights :

- The amino group in the target compound increases solubility in acidic media (via protonation) and enables hydrogen bonding, unlike halogenated analogs (e.g., Cl in , F in ), which rely on hydrophobic interactions.

- Methoxy groups (common in , and the target) enhance stability against oxidation compared to hydroxyl groups (), which may undergo dehydration or esterification.

Key Insights :

- High yields (e.g., 96% for ) are achievable with optimized protocols like click chemistry, whereas steric hindrance (e.g., in cyclopropane derivatives ) or sensitive functional groups (e.g., -NH₂ in the target) may require protective strategies.

- The target compound’s amino group could facilitate coupling reactions (e.g., amidation) but may necessitate protection during synthesis.

Physical and Spectroscopic Properties

Key Insights :

- The amino group in the target compound would show distinct IR stretches (~3300 cm⁻¹ for N-H) and downfield-shifted aromatic protons in NMR due to electron donation.

- Halogenated analogs (e.g., ) exhibit higher melting points (167–170°C) compared to hydroxylated derivatives (, 109–110°C), reflecting stronger intermolecular forces.

Key Insights :

- The target compound’s amino group positions it as a candidate for further derivatization (e.g., amide formation) or as a pharmacophore in drug design.

- Brominated analogs (e.g., ) are valuable in cross-coupling reactions, whereas cyclopropane derivatives () exploit ring strain for reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.